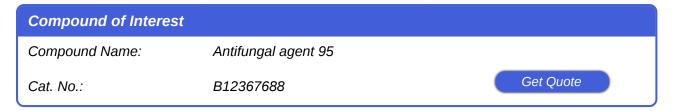


In-Depth Technical Guide: Synthesis and Chemical Characterization of Antifungal Agent 95

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of **Antifungal Agent 95**, a novel α -oximido-arylacetamide, also identified as compound CN21b. This document details the experimental protocols for its synthesis, presents its chemical and physical properties, and includes its analytical characterization data.

Chemical Identity and Properties

Antifungal Agent 95 (CN21b) is a potent fungal growth inhibitor with significant activity against various plant pathogens. A summary of its key identifiers and properties is provided in the table below.



Property	Value
Compound Name	Antifungal Agent 95 (CN21b)
Systematic Name	(R)-N-(2-((R)-4-isopropyloxazolin-2-yl)phenyl)-2- ((Z)-methoxyimino)-2-phenylacetamide
CAS Number	2883716-51-4
Molecular Formula	C17H17N3O4
Molecular Weight	327.33 g/mol
Appearance	White solid
Melting Point	135.2–136.5 °C

Synthesis Workflow

The synthesis of **Antifungal Agent 95** is a multi-step process involving the preparation of key intermediates. The overall workflow is depicted in the diagram below.



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Caption: Synthetic pathway for **Antifungal Agent 95** (CN21b).

Experimental Protocols



Detailed methodologies for the key synthetic steps are provided below.

Synthesis of (Z)-2-(hydroxyimino)-2-phenylacetic acid

To a solution of phenylglyoxylic acid (1.50 g, 10 mmol) in 20 mL of water, sodium bicarbonate (1.68 g, 20 mmol) was added, and the mixture was stirred until the solid dissolved completely. Subsequently, hydroxylamine hydrochloride (0.76 g, 11 mmol) was added, and the reaction mixture was stirred at room temperature for 2 hours. After completion of the reaction, the mixture was acidified with 2 M hydrochloric acid to a pH of 2. The resulting precipitate was collected by filtration, washed with cold water, and dried under vacuum to afford (Z)-2-(hydroxyimino)-2-phenylacetic acid as a white solid.

Synthesis of (R)-2-(2-aminophenyl)-4-isopropyloxazoline

A mixture of 2-aminobenzonitrile (1.18 g, 10 mmol), (R)-valinol (1.03 g, 10 mmol), and zinc chloride (0.14 g, 1 mmol) in chlorobenzene (20 mL) was heated to reflux for 24 hours. The reaction mixture was then cooled to room temperature and the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to give (R)-2-(2-aminophenyl)-4-isopropyloxazoline as a yellow oil.

Synthesis of (R)-N-(2-((R)-4-isopropyloxazolin-2-yl)phenyl)-2-((Z)-methoxyimino)-2-phenylacetamide (Antifungal Agent 95)

To a solution of (Z)-2-(methoxyimino)-2-phenylacetic acid (0.358 g, 2 mmol) in dichloromethane (20 mL) were added 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI, 0.422 g, 2.2 mmol) and 1-hydroxybenzotriazole (HOBt, 0.297 g, 2.2 mmol). The mixture was stirred at room temperature for 30 minutes. Then, a solution of (R)-2-(2-aminophenyl)-4-isopropyloxazoline (0.436 g, 2 mmol) and triethylamine (0.304 g, 3 mmol) in dichloromethane (10 mL) was added dropwise. The reaction mixture was stirred at room temperature for 12 hours. After completion of the reaction, the mixture was washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (petroleum ether/ethyl acetate = 3:1) to afford **Antifungal Agent 95** as a white solid.

Chemical Characterization Data



The chemical structure and purity of the synthesized **Antifungal Agent 95** were confirmed by various analytical techniques.

Analysis	Results
¹H NMR (400 MHz, CDCl₃)	δ 9.55 (s, 1H), 8.56 (d, J = 8.3 Hz, 1H), 7.68 – 7.63 (m, 2H), 7.48 – 7.38 (m, 4H), 7.18 (td, J = 7.7, 1.3 Hz, 1H), 4.49 – 4.41 (m, 1H), 4.16 (dd, J = 8.5, 6.8 Hz, 1H), 4.10 (s, 3H), 4.07 – 4.01 (m, 1H), 2.01 – 1.89 (m, 1H), 1.05 (d, J = 6.8 Hz, 3H), 0.95 (d, J = 6.8 Hz, 3H).
¹³ C NMR (101 MHz, CDCl ₃)	δ 162.4, 162.3, 150.9, 138.0, 132.3, 131.0, 129.2, 128.8, 126.9, 124.6, 122.5, 120.3, 72.8, 69.8, 63.9, 32.8, 18.8, 18.2.
HRMS (ESI)	m/z: [M+H] ⁺ Calculated for C ₁₇ H ₁₈ N ₃ O ₄ : 328.1292; Found: 328.1295.

Antifungal Activity

Antifungal Agent 95 has demonstrated significant in vitro activity against several fungal pathogens.

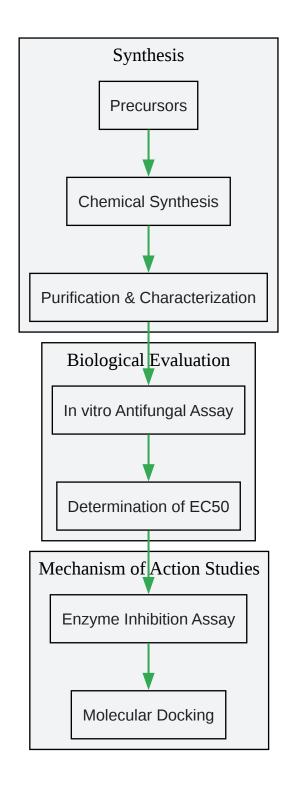
Fungal Species	EC ₅₀ (μΜ)[1][2]
Sclerotinia sclerotiorum	2.11[1]
Botrytis cinerea	0.97[1][2]

Furthermore, **Antifungal Agent 95** exhibits potent inhibitory effects against resistant strains of B. cinerea, with EC₅₀ values remaining below 10 μ M.[1]

Signaling Pathway and Experimental Workflow Visualization

The following diagram illustrates the proposed mechanism of action, involving the inhibition of a key fungal enzyme, and the experimental workflow for its evaluation.





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Caption: Experimental workflow for the synthesis and evaluation of Antifungal Agent 95.



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